BenchChemオンラインストアへようこそ!

OG-L002 hydrochloride

Epigenetics LSD1 inhibition MAO selectivity

OG-L002 hydrochloride is a potent and highly selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with an IC50 of 0.02 μM (20 nM) in cell-free assays. It exhibits 36- and 69-fold selectivity for LSD1 over monoamine oxidase B (MAO-B) and MAO-A, respectively.

Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
Cat. No. B10764183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOG-L002 hydrochloride
Molecular FormulaC15H16ClNO
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O.Cl
InChIInChI=1S/C15H15NO.ClH/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12;/h1-8,14-15,17H,9,16H2;1H/t14-,15+;/m1./s1
InChIKeyLPVCAMIPTMRRLZ-LIOBNPLQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OG-L002 Hydrochloride: A Highly Selective LSD1 Inhibitor for Epigenetic and Antiviral Research


OG-L002 hydrochloride is a potent and highly selective inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), with an IC50 of 0.02 μM (20 nM) in cell-free assays [1]. It exhibits 36- and 69-fold selectivity for LSD1 over monoamine oxidase B (MAO-B) and MAO-A, respectively [2]. Structurally, it is a tranylcypromine derivative with improved specificity [3]. The compound effectively suppresses herpes simplex virus (HSV) immediate early (IE) gene expression and shows anti-proliferative activity in specific cancer models under metabolic stress [4].

Why OG-L002 Hydrochloride Cannot Be Replaced by Other LSD1 Inhibitors in Critical Assays


Despite sharing LSD1 as a nominal target, LSD1 inhibitors exhibit profound functional divergence that precludes simple substitution. OG-L002 demonstrates a unique combination of high selectivity over MAO enzymes and differential cellular activity in glycolysis-suppressed cancer models where structurally distinct inhibitors like iadademstat and T-3775440 are inactive [1]. Furthermore, in fetal hemoglobin induction assays, OG-L002 achieves a higher percentage of HbF-positive cells at equivalent concentrations compared to GSK-LSD1 [2]. These context-dependent variations in efficacy and selectivity underscore why experimental outcomes are not transferable across the LSD1 inhibitor class.

Quantitative Differentiation of OG-L002 Hydrochloride: Evidence-Based Comparison Against Key LSD1 Inhibitor Comparators


LSD1 Inhibitory Potency and MAO Selectivity: OG-L002 vs. Tranylcypromine (TCP)

OG-L002 is a tranylcypromine derivative engineered for enhanced LSD1 selectivity. In cell-free assays, OG-L002 inhibits LSD1 with an IC50 of 0.02 μM [1]. While comparative IC50 data for TCP against LSD1 in the same assay format are not available in this dataset, the selectivity profile is quantified: OG-L002 exhibits 36-fold selectivity over MAO-B and 69-fold selectivity over MAO-A [2]. This contrasts with TCP, a non-selective MAO inhibitor used clinically, which lacks comparable LSD1 selectivity [3].

Epigenetics LSD1 inhibition MAO selectivity

Antiviral Activity Against HSV-1: OG-L002 vs. Tranylcypromine in Cellular Models

OG-L002 potently inhibits herpes simplex virus (HSV) immediate early (IE) gene expression. In HeLa cells, the IC50 for HSV IE gene expression inhibition is approximately 10 μM, and in HFF cells, approximately 3 μM [1]. This is a significantly reduced IC50 compared to the control monoamine oxidase inhibitor tranylcypromine (TCP), which exhibits an IC50 of approximately 1 mM in the same assay [2].

Virology HSV Epigenetic antivirals

Induction of Fetal Hemoglobin (HbF) in Primary Human Erythroid Cells: OG-L002 vs. GSK-LSD1

In primary human erythroid progenitor CD34+ cells, treatment with 0.1 μM OG-L002 for 5 days resulted in approximately 50% HbF-positive cells, compared to approximately 20% for DMSO control [1]. At the same concentration (0.1 μM), GSK-LSD1 induced approximately 30% HbF-positive cells [2].

Hematology Sickle cell disease HbF induction

Differential Activity in Glycolysis-Suppressed PDAC Cells: OG-L002 vs. Iadademstat and T-3775440

In PANC-1 pancreatic ductal adenocarcinoma (PDAC) cells cultured under glycolysis-suppressed conditions, OG-L002 (50 μM) significantly reduced cell viability over 8 days [1]. In the same experimental system, the LSD1 inhibitors iadademstat (100 μM) and T-3775440 (50 μM) did not lower cell viability [2].

Cancer metabolism Pancreatic cancer Lipophagy

Optimal Use Cases for OG-L002 Hydrochloride in Academic and Industrial Research


Epigenetic Regulation of Viral Latency and Reactivation

OG-L002 is the preferred LSD1 inhibitor for studying herpes simplex virus (HSV) latency and reactivation. Its ~100- to ~333-fold greater potency in suppressing HSV IE gene expression compared to tranylcypromine (TCP) allows for effective viral inhibition at low micromolar concentrations without confounding cytotoxicity [1]. This makes it an essential tool for virology labs investigating epigenetic control of viral life cycles.

Fetal Hemoglobin Induction for Sickle Cell Disease Research

For researchers exploring therapeutic HbF induction in β-hemoglobinopathies, OG-L002 provides a robust signal. It induces ~50% HbF-positive cells in primary human erythroid cultures at 0.1 μM, outperforming GSK-LSD1 (~30%) at the same concentration [2]. This higher efficacy at low doses reduces the likelihood of off-target effects in mechanistic studies and in vivo models.

Cancer Metabolism Studies Involving Glycolysis Suppression

OG-L002 uniquely reduces viability of glycolysis-suppressed PDAC cells, whereas other LSD1 inhibitors (iadademstat, T-3775440) are inactive [3]. This functional divergence makes OG-L002 the compound of choice for investigating LSD1-independent, lipophagy-related mechanisms in pancreatic cancer and other tumors adapting to metabolic stress.

General LSD1 Inhibition with Minimal MAO Off-Target Effects

When experimental designs require specific LSD1 modulation without interference from MAO-A or MAO-B inhibition, OG-L002's 36- and 69-fold selectivity over MAO-B and MAO-A, respectively, makes it superior to non-selective inhibitors like tranylcypromine [4]. This selectivity is critical for epigenetic studies where MAO activity could confound results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for OG-L002 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.